molecular formula C28H54N4O4 B3857192 N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide

N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide

Cat. No.: B3857192
M. Wt: 510.8 g/mol
InChI Key: FPNPLTNZGNKCIZ-UHFFFAOYSA-N
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Description

N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is part of a class of hindered amine light stabilizers (HALS), which are used to protect materials from degradation caused by light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide typically involves the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidone. The reaction is carried out in the presence of hydrogen and a platinum catalyst (5% Pt/C) in a micro fixed-bed reactor. The optimal conditions for this reaction include a temperature of 70°C, a pressure of 2 MPa, and a reaction time of 12 minutes .

Industrial Production Methods

In industrial settings, the continuous-flow process is preferred for the production of this compound. This method significantly improves the reaction rate and product purity compared to batch processes. The continuous-flow system enables efficient synthesis with an overall productivity of 2.14 g/h, achieving up to 97% purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, platinum catalysts, and various oxidizing agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways and product yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide exerts its effects involves the stabilization of free radicals. The compound interacts with free radicals generated by light exposure, neutralizing them and preventing further degradation of the material. This action is facilitated by the presence of hydroxyl and imino groups, which form bi-directional hydrogen bonds, inhibiting ion migration and reinforcing the stability of the material .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
  • N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide
  • 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl

Uniqueness

N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong hydrogen bonds and stabilize free radicals makes it particularly effective as a light stabilizer in various applications .

Properties

IUPAC Name

N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N4O4/c1-25(2)17-21(18-26(3,4)31(25)35)29-23(33)15-13-11-9-10-12-14-16-24(34)30-22-19-27(5,6)32(36)28(7,8)20-22/h21-22,35-36H,9-20H2,1-8H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNPLTNZGNKCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CCCCCCCCC(=O)NC2CC(N(C(C2)(C)C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.